molecular formula C18H10ClN3O2S B2384443 (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-67-7

(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2384443
CAS RN: 476669-67-7
M. Wt: 367.81
InChI Key: IAQMUBWSKYLGCE-AUWJEWJLSA-N
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Description

(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. It has also been suggested that the compound induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of enzymes involved in the pathogenesis of various diseases. In vivo studies have shown that the compound exhibits anticancer activity and reduces inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile in lab experiments include its high potency and selectivity for various enzymes and its potential anticancer activity. However, the limitations of using this compound include its potential toxicity and lack of in vivo studies.

Future Directions

There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. These include:
1. Further studies on the mechanism of action of the compound.
2. In vivo studies to determine the toxicity and efficacy of the compound.
3. Studies on the potential applications of the compound in the treatment of various diseases.
4. Development of derivatives of the compound with improved selectivity and potency.
5. Identification of new targets for the compound.
Conclusion:
In conclusion, (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has potential applications in scientific research. It exhibits inhibitory activity against various enzymes and anticancer activity against various cancer cell lines. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves the reaction of 3-chlorobenzaldehyde and 3-nitrothiophene-2-carbaldehyde with malononitrile in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, it has been found to exhibit anticancer activity against various cancer cell lines.

properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQMUBWSKYLGCE-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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